RORγ Inverse Agonist Potency: Class-Level SAR Suggests Favorable Positioning of 4-Fluoro Substituent
While specific IC50 data for CAS 899945-65-4 is not publicly disclosed in the peer-reviewed literature, the broader SAR landscape for N-sulfonamide-tetrahydroquinolines allows for a class-level inference of its differentiation. In lead optimization campaigns for RORγt inverse agonists, the introduction of a halogen at the para-position of the benzamide was found to be critical for activity. For example, compound 5a (a related sulfonamide-tetrahydroquinoline) exhibited superior in vitro activity compared to its predecessor '13'. The 4-fluoro substituent is expected to enhance binding through halogen bonding or improved hydrophobic packing within the LBD, a feature that distinguishes it from the unsubstituted benzamide analog (CAS 941882-68-4), which lacks this specific pharmacophoric interaction [1].
| Evidence Dimension | RORγt inhibitory potency (class-level trend from analogous series) |
|---|---|
| Target Compound Data | Not directly reported; predicted to show enhanced potency relative to unsubstituted analog based on SAR of 4-halo substitutions. |
| Comparator Or Baseline | N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941882-68-4); unsubstituted benzamide. |
| Quantified Difference | Qualitative Activity Enhancement: The presence of a 4-fluoro group is a known potency-enhancing motif in RORγ LBD interactions, whereas the unsubstituted comparator is expected to show significantly reduced inverse agonism. |
| Conditions | RORγ dual FRET assay or cell-based reporter gene assay (class-level inference from published series). |
Why This Matters
For researchers designing HTS follow-up or hit-to-lead campaigns on RORγ, selecting a 4-fluoro analog is scientifically justified over an unsubstituted benzamide based on established crystallographic and SAR trends in this target class, potentially accelerating the identification of potent hits.
- [1] Lv, L., et al. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. View Source
